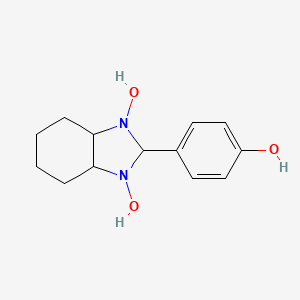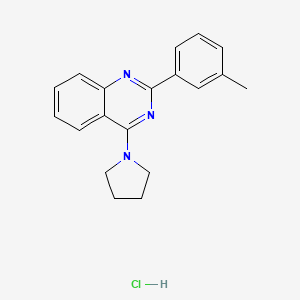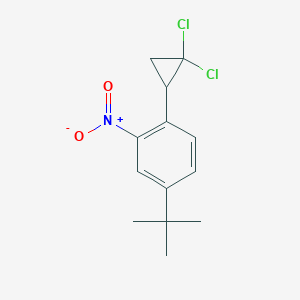![molecular formula C16H19NO2S B4888999 2,5-DIMETHYL-N-[(3-METHYLPHENYL)METHYL]BENZENE-1-SULFONAMIDE](/img/structure/B4888999.png)
2,5-DIMETHYL-N-[(3-METHYLPHENYL)METHYL]BENZENE-1-SULFONAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-DIMETHYL-N-[(3-METHYLPHENYL)METHYL]BENZENE-1-SULFONAMIDE is a sulfonamide compound characterized by its unique chemical structure. Sulfonamides are a class of compounds known for their diverse applications, particularly in medicinal chemistry due to their antibacterial properties .
Preparation Methods
The synthesis of 2,5-DIMETHYL-N-[(3-METHYLPHENYL)METHYL]BENZENE-1-SULFONAMIDE typically involves multi-step organic reactionsIndustrial production methods often employ catalytic processes to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It participates in nucleophilic substitution reactions, often using reagents like sodium hydride or potassium carbonate. The major products formed depend on the reaction conditions and reagents used
Scientific Research Applications
2,5-DIMETHYL-N-[(3-METHYLPHENYL)METHYL]BENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the development of new chemical entities.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its antibacterial properties and potential therapeutic uses.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. In medicinal applications, it inhibits bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), thereby preventing the synthesis of folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
Similar compounds include other sulfonamides like sulfamethoxazole and sulfanilamide. Compared to these, 2,5-DIMETHYL-N-[(3-METHYLPHENYL)METHYL]BENZENE-1-SULFONAMIDE may exhibit unique properties due to its specific structural modifications, which can influence its reactivity and biological activity .
Properties
IUPAC Name |
2,5-dimethyl-N-[(3-methylphenyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-12-5-4-6-15(9-12)11-17-20(18,19)16-10-13(2)7-8-14(16)3/h4-10,17H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUOFIXALPNHJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNS(=O)(=O)C2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[[3-benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]-N-methyl-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B4888920.png)

![N-[(butylamino)carbonothioyl]-4-nitrobenzamide](/img/structure/B4888934.png)
![N-(1-{1-[2-(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4888935.png)


![2-(4-bromophenyl)-6,7-dimethoxy-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one](/img/structure/B4888963.png)

![N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-4-chlorobenzamide](/img/structure/B4888981.png)
![N-(2-hydroxy-5-methylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B4888982.png)
![Ethyl 4-[1-(3,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B4888992.png)
![5-[1-(4-methylphenoxy)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B4888996.png)


